tert-Butyl 4-(4-amino-2-(hydroxymethyl)phenyl)piperidine-1-carboxylate
Overview
Description
tert-Butyl 4-(4-amino-2-(hydroxymethyl)phenyl)piperidine-1-carboxylate is a compound that belongs to the class of 4-aryl piperidines. This compound is particularly notable for its use as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation . The incorporation of rigidity into the linker region of bifunctional protein degraders can impact the 3D orientation of the degrader, thus influencing ternary complex formation and optimizing drug-like properties .
Mechanism of Action
Target of Action
Tert-Butyl 4-(4-amino-2-(hydroxymethyl)phenyl)piperidine-1-carboxylate is primarily used as a semi-flexible linker in PROTAC (Proteolysis-Targeting Chimera) development for targeted protein degradation . The primary targets of this compound are proteins that are marked for degradation by the PROTAC molecule.
Mode of Action
The compound interacts with its targets by forming a ternary complex with the target protein and an E3 ubiquitin ligase . This interaction leads to the ubiquitination of the target protein, marking it for degradation by the proteasome .
Biochemical Pathways
The compound affects the ubiquitin-proteasome pathway, a crucial cellular process for protein degradation . By marking specific proteins for degradation, it can influence various downstream effects depending on the function of the degraded protein.
Result of Action
The primary result of the action of this compound is the degradation of its target proteins . This can lead to various molecular and cellular effects depending on the specific function of the degraded protein.
Action Environment
Environmental factors such as temperature, pH, and the presence of other biomolecules can influence the action, efficacy, and stability of this compound. For instance, it is stored at a temperature of 2-8°C to maintain its stability
Preparation Methods
The synthesis of tert-Butyl 4-(4-amino-2-(hydroxymethyl)phenyl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloroformate under basic conditions.
Functionalization of the aromatic ring: This involves introducing the amino and hydroxymethyl groups onto the aromatic ring through various substitution reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
tert-Butyl 4-(4-amino-2-(hydroxymethyl)phenyl)piperidine-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group under strong oxidizing conditions.
Reduction: The amino group can be reduced to form an amine, which can further react to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl 4-(4-amino-2-(hydroxymethyl)phenyl)piperidine-1-carboxylate has several scientific research applications:
Biology: It is used in studies involving protein-protein interactions and the modulation of protein function through targeted degradation.
Industry: It is used in the production of various chemical intermediates and as a reagent in organic synthesis.
Comparison with Similar Compounds
Similar compounds to tert-Butyl 4-(4-amino-2-(hydroxymethyl)phenyl)piperidine-1-carboxylate include:
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Another 4-aryl piperidine used as a semi-flexible linker in PROTAC development.
tert-Butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate: A compound with a similar structure but with the hydroxymethyl group in a different position on the aromatic ring.
tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: A related compound with a hydroxyethyl group instead of a hydroxymethyl group.
The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct chemical properties and reactivity, making it particularly useful in the development of PROTACs .
Properties
IUPAC Name |
tert-butyl 4-[4-amino-2-(hydroxymethyl)phenyl]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)19-8-6-12(7-9-19)15-5-4-14(18)10-13(15)11-20/h4-5,10,12,20H,6-9,11,18H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPVSDXQDBJNEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=C(C=C(C=C2)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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